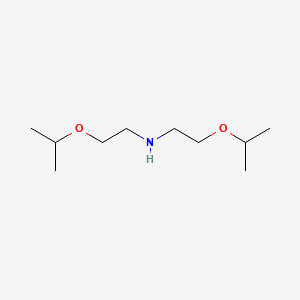

Bis(2-isopropoxyethyl)amine

Übersicht

Beschreibung

Bis(2-isopropoxyethyl)amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various bis(amine) compounds and their applications, which can provide insight into the general class of chemicals to which Bis(2-isopropoxyethyl)amine belongs. For instance, bis(amine anhydride)s are synthesized for creating high-performance polymers with high glass transition temperatures and good solubility . Similarly, fluorinated bis(ether amine) monomers are used to synthesize polyimides with desirable properties such as high solubility, good thermal stability, and low dielectric constants .

Synthesis Analysis

The synthesis of bis(amine) compounds typically involves catalytic amination reactions. For example, palladium-catalyzed amination of 4-chlorophthalide anhydride with arylamines is used to synthesize novel bis(amine anhydride)s . Another synthesis method involves the nucleophilic aromatic substitution reaction followed by catalytic reduction to prepare fluorinated bis(ether amine) monomers . These methods indicate that the synthesis of Bis(2-isopropoxyethyl)amine, if similar, would likely involve catalytic amination and possibly other steps such as substitution reactions and reductions.

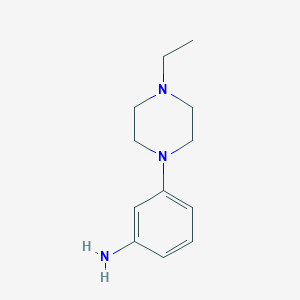

Molecular Structure Analysis

The molecular structure of bis(amine) compounds is crucial for their properties and applications. The X-ray structures of bis(amine anhydride)s reveal the presence of bulky, propeller-shaped triphenylamine units along the polymer backbone . The molecular structure of bis(ether amine) monomers, such as those derived from naphthalene, is designed to impart high solubility and thermal stability to the resulting polyimides . These insights suggest that the molecular structure of Bis(2-isopropoxyethyl)amine would also be significant in determining its solubility, thermal properties, and potential applications.

Chemical Reactions Analysis

Bis(amine) compounds can participate in various chemical reactions. For instance, they can be used as catalysts in dehydrative amidation reactions between carboxylic acids and amines . They can also react with dianhydrides to produce polyimides with high thermal properties . The presence of amine groups in bis(amine) compounds makes them reactive towards carboxylic acids and anhydrides, suggesting that Bis(2-isopropoxyethyl)amine could also be used in similar condensation reactions to form amides or polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(amine) compounds are influenced by their molecular structure. Polyimides derived from bis(amine) monomers exhibit high glass transition temperatures, good solubility in organic solvents, and high thermal stability . The introduction of bulky groups or fluorinated substituents can enhance these properties . These findings imply that the physical and chemical properties of Bis(2-isopropoxyethyl)amine would depend on its molecular structure, with potential for high solubility and thermal stability if it shares similarities with the discussed bis(amine) compounds.

Wissenschaftliche Forschungsanwendungen

1. Heavy Metal Sorption

Bis(2-isopropoxyethyl)amine derivatives, specifically those with pendant amine groups, have been demonstrated to effectively remove heavy metal ions from aqueous solutions. Podkościelna (2013) explored the use of bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres with pendant amine groups for the sorption of Cu(II), Zn(II), Cd(II), and Pb(II) ions (Podkościelna, 2013).

2. Biomedical Applications

Poly(amido-amine)s (PAAs), which are related to bis(2-isopropoxyethyl)amine, have significant biomedical applications. Ferruti et al. (2002) highlighted their use in heavy-metal-ion complexing, heparin neutralization, and as biocompatible and biodegradable polymers for cancer treatment and gene delivery (Ferruti, Marchisio, & Duncan, 2002).

3. Catalytic Applications

Sharma et al. (2011) discussed the use of bis(2-isopropoxyethyl)amine derivatives in catalytic applications, particularly in the catalytic oxidation of triphenylphosphine to triphenylphosphine oxide in the presence of O2 (Sharma et al., 2011).

4. Polymer Synthesis

In polymer science, bis(2-isopropoxyethyl)amine and its derivatives play a role in the synthesis of various polymers. For instance, Scott et al. (2000) utilized bis(1,3-dihydroxy-isopropyl)amine as a dendritic building block for synthesizing second-generation dendrimers (Scott, Krulle, Finn, & Fleet, 2000).

5. Organometallic Chemistry

In organometallic chemistry, bis(2-isopropoxyethyl)amine derivatives are used in the synthesis of various complexes and catalysts. Ciancaleoni et al. (2011) explored bis(phenoxy-amine)Zirconium catalysts for olefin polymerization, demonstrating their role in the field of organometallic catalysts (Ciancaleoni, Fraldi, Budzelaar, Busico, & Macchioni, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPQYWFGSICCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCNCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-isopropoxyethyl)amine | |

CAS RN |

1119451-05-6 | |

| Record name | Bis(2-isopropoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

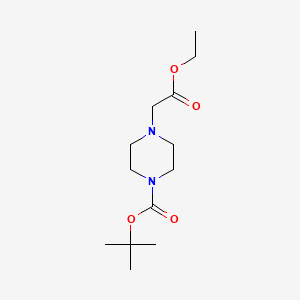

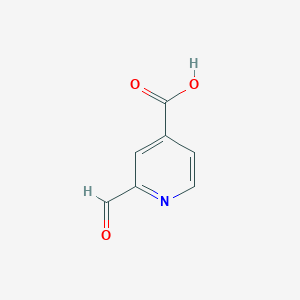

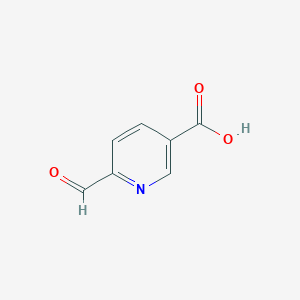

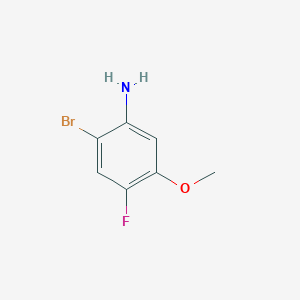

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

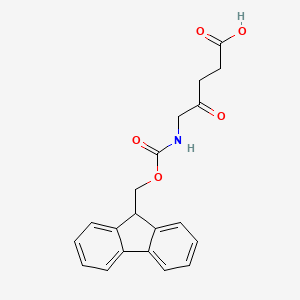

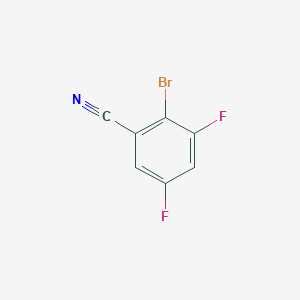

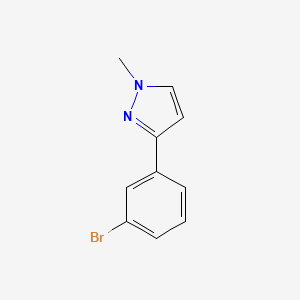

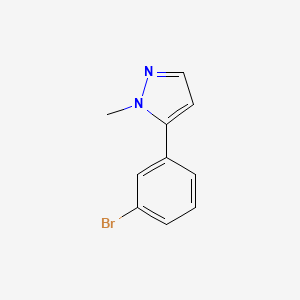

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)